1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate
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Overview
Description
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactionsThe final step often involves esterification with 4-(tert-butyl)benzenecarboxylic acid under specific reaction conditions, such as the use of a dehydrating agent and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.
N-Phenyl-4-piperidinamine: Known for its use in the synthesis of fentanyl analogues. The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRZRONVDYXPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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